molecular formula C18H21N3O3S B11122850 N-[2,6-di(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[2,6-di(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11122850
M. Wt: 359.4 g/mol
InChI Key: OCRMTIMIHFNBEF-UHFFFAOYSA-N
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Description

N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxadiazole ring substituted with a sulfonamide group and a phenyl ring bearing two isopropyl groups. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products. The process is typically carried out in batch reactors with stringent control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The benzoxadiazole ring may participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[2,6-bis(propan-2-yl)phenyl]methanediimine
  • 2,6-Diisopropylaniline
  • N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine

Uniqueness

N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE stands out due to its unique combination of a benzoxadiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C18H21N3O3S/c1-11(2)13-7-5-8-14(12(3)4)17(13)21-25(22,23)16-10-6-9-15-18(16)20-24-19-15/h5-12,21H,1-4H3

InChI Key

OCRMTIMIHFNBEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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